molecular formula C11H13N3 B13101602 6-((Cyclobutylmethyl)amino)nicotinonitrile

6-((Cyclobutylmethyl)amino)nicotinonitrile

Cat. No.: B13101602
M. Wt: 187.24 g/mol
InChI Key: LBJWEDDPMMABEM-UHFFFAOYSA-N
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Description

6-((Cyclobutylmethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol It contains a cyclobutylmethyl group attached to an amino group, which is further connected to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Cyclobutylmethyl)amino)nicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of methylene-glutacononitriles with nitrogen compounds such as cyclobutylmethylamine . The reaction typically requires specific conditions, including controlled temperature and the presence of suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-((Cyclobutylmethyl)amino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

6-((Cyclobutylmethyl)amino)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((Cyclobutylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-((Cyclobutylmethyl)amino)nicotinonitrile include other nicotinonitrile derivatives with different substituents on the amino group or the aromatic ring. Examples include:

  • 6-Aminonicotinonitrile
  • 6-Methylnicotinonitrile
  • 6-Ethylnicotinonitrile

Uniqueness

This compound is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in chemical and biological systems.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

6-(cyclobutylmethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3/c12-6-10-4-5-11(14-8-10)13-7-9-2-1-3-9/h4-5,8-9H,1-3,7H2,(H,13,14)

InChI Key

LBJWEDDPMMABEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC2=NC=C(C=C2)C#N

Origin of Product

United States

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